(5Z)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a naphthalene moiety with a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the naphthalene moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The choice of solvents and catalysts is crucial to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups.
N-substituted N′-phenylpicolinohydrazides: Compounds with similar biological activities but different core structures.
Uniqueness
(5Z)-5-({2-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of a naphthalene moiety and a thiazolidinone core. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H15NO2S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15NO2S2/c23-20-19(26-21(25)22-20)12-15-7-2-4-11-18(15)24-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-12H,13H2,(H,22,23,25)/b19-12- |
InChI Key |
ZYUCPSFLJIQNBA-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3/C=C\4/C(=O)NC(=S)S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=C4C(=O)NC(=S)S4 |
Origin of Product |
United States |
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